1-Phenylpyrazole-4-sulfonic acid
Description
Overview of Pyrazole (B372694) Core Structures within Heterocyclic Chemistry
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms within an aromatic ring. wikipedia.orgbritannica.com This arrangement of atoms imparts a unique set of chemical properties that make the pyrazole scaffold a versatile building block in organic synthesis. numberanalytics.com The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. wikipedia.org
The pyrazole ring is characterized by its planar structure and aromaticity, which contributes to its relative stability. numberanalytics.com However, it is also a highly reactive molecule capable of undergoing a variety of chemical transformations, including electrophilic substitution and nucleophilic addition reactions. numberanalytics.comnumberanalytics.com This reactivity allows for the functionalization of the pyrazole ring at various positions, leading to a vast array of derivatives with diverse properties.
Due to their unique structural and electronic features, pyrazole derivatives have found widespread applications in numerous fields, most notably in pharmaceuticals and agrochemicals. numberanalytics.comnih.gov The pyrazole moiety is a key pharmacophore in many commercially available drugs, including the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.org
Historical Perspectives on Sulfonated Pyrazole Derivatives
The introduction of a sulfonic acid group onto the pyrazole ring is a significant modification that can dramatically alter the compound's physical and chemical properties. The sulfonation of pyrazoles is a classic example of an electrophilic aromatic substitution reaction. slideshare.net Historically, this has been achieved using strong sulfonating agents like fuming sulfuric acid. slideshare.net
The development of synthetic methodologies to produce sulfonated pyrazoles has been driven by their utility as intermediates in the synthesis of other compounds. For instance, pyrazole-4-sulfonyl chloride, which can be prepared from the corresponding sulfonic acid, is a key intermediate for the synthesis of a variety of pyrazole-4-sulfonamides. nih.gov These sulfonamide derivatives have been investigated for their potential biological activities.
Early applications of sulfonated pyrazoles were prominent in the dye industry. For example, Tartrazine, a widely used yellow food dye, is a pyrazolone (B3327878) derivative that contains a sulfonic acid group. britannica.com This historical use underscores the importance of the sulfonic acid moiety in imparting desirable properties, such as water solubility and color, to organic molecules.
Current Research Landscape and Rationale for Focusing on the 1-Phenylpyrazole-4-sulfonic Acid Scaffold
The contemporary research landscape sees continued interest in sulfonated pyrazole derivatives, particularly in the realm of medicinal chemistry and materials science. The hybridization of the pyrazole core with a sulfone or sulfonamide group is a strategy employed in drug discovery to create new molecular entities with enhanced biological activity. tandfonline.com For example, pyridine-pyrazole-sulfonate derivatives have been designed and synthesized as potential agents against the Hepatitis B virus. rsc.org
The specific focus on the This compound scaffold is due to its role as a crucial building block for more complex molecules. The presence of the phenyl group at the 1-position and the sulfonic acid group at the 4-position provides two distinct points for further chemical modification. This allows for the systematic development of libraries of compounds with tailored properties.
Research has shown that 1-phenylpyrazole (B75819) derivatives can be functionalized at various positions to create ligands for mixed metal polynuclear complexes and other advanced materials. rsc.org Furthermore, compounds like 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone are utilized as intermediates in the production of dyes, pigments, and pharmaceuticals. chemicalbook.com The this compound structure, therefore, serves as a versatile platform for the synthesis of a wide range of functional molecules with potential applications in diverse areas of chemical research.
Chemical Data
Below are interactive data tables summarizing key chemical properties for this compound and related compounds.
| Property | Value |
|---|
Structure
3D Structure
Properties
IUPAC Name |
1-phenylpyrazole-4-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-15(13,14)9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVACEVGBYODQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Phenylpyrazole 4 Sulfonic Acid and Its Structural Analogs
Direct Sulfonation Strategies for 1-Phenylpyrazole (B75819) Precursors
Direct sulfonation involves the introduction of a sulfonic acid (-SO₃H) group onto the 1-phenylpyrazole scaffold. The regiochemical outcome of this reaction—that is, whether the sulfonation occurs on the pyrazole (B372694) ring or the phenyl ring—is highly dependent on the specific sulfonating agent employed.
Classical Sulfonation Techniques Utilizing Concentrated Sulfuric Acid and Acetic Anhydride Mixtures
While the use of concentrated sulfuric acid, often in combination with activating agents like acetic anhydride, represents a classical approach to aromatic sulfonation, specific documented applications of this mixture for the synthesis of 1-phenylpyrazole-4-sulfonic acid are not extensively detailed in prominent literature. Generally, such methods are known to proceed, but the specific conditions and resulting isomer distributions for the 1-phenylpyrazole substrate require careful empirical determination.
Employment of Oleum (B3057394) and Chlorosulfonic Acid as Sulfonating Reagents
More potent sulfonating agents, such as oleum (fuming sulfuric acid, a solution of sulfur trioxide in sulfuric acid) and chlorosulfonic acid, have been effectively used for the sulfonation of 1-phenylpyrazole. rsc.orgrsc.org The choice between these two reagents is a critical factor that determines the position of the incoming sulfonic acid group. rsc.org Chlorosulfonic acid, in particular, can be used in solvents like chloroform (B151607) to achieve sulfonation. rsc.org The reaction with chlorosulfonic acid typically proceeds via the formation of a pyrazole-4-sulfonyl chloride, which can then be hydrolyzed to the desired sulfonic acid. nih.govresearchgate.net
Regioselective Sulfonation at the Pyrazole C-4 Position
Achieving regioselectivity is paramount in the synthesis of specifically substituted pyrazoles. Research demonstrates a distinct difference in the directive effects of oleum versus chlorosulfonic acid when reacting with 1-phenylpyrazole. rsc.orgrsc.org
When 1-phenylpyrazole is treated with oleum , sulfonation occurs preferentially on the phenyl ring, yielding 1-(p-sulfophenyl)pyrazole as the principal product. rsc.org In contrast, using chlorosulfonic acid in a chloroform solution directs the sulfonation to the C-4 position of the pyrazole ring. rsc.orgrsc.org This remarkable regioselectivity allows for the targeted synthesis of this compound. rsc.org By carefully selecting the sulfonating agent and reaction conditions, it is possible to introduce substituents at either the reactive pyrazole C-4 position or the phenyl ring, and under more severe conditions, disubstituted derivatives can be obtained. rsc.org
Table 1: Comparison of Direct Sulfonation Reagents for 1-Phenylpyrazole
| Reagent | Typical Solvent | Primary Site of Sulfonation | Principal Product | Citation |
|---|---|---|---|---|
| Oleum | None (reagent acts as solvent) | para-position of the phenyl ring | 1-(p-Sulfophenyl)pyrazole | rsc.orgrsc.org |
| Chlorosulfonic Acid | Chloroform | C-4 position of the pyrazole ring | This compound | rsc.orgrsc.org |
Syntheses Involving Pyrazolium-4-sulfonate Formation
An alternative synthetic pathway to pyrazole sulfonic acids proceeds through the formation and subsequent transformation of pyrazolium-4-sulfonate inner salts (zwitterions). This method is particularly useful for pyrazoles that are unsubstituted at the C-4 position.
Alkylation and Subsequent Transformations Leading to Pyrazolium-4-sulfonates
This strategy involves the N-alkylation of a pyrazole to form a quaternary pyrazolium (B1228807) salt. researchgate.net This activated intermediate can then undergo sulfonation. For instance, pyrazoles that are already N-substituted can be further alkylated to produce the corresponding pyrazolium cation. This cation can then be sulfonated at the C-4 position. This multi-step process provides a versatile route to various substituted pyrazolium-4-sulfonates. researchgate.net
Conversions from Pyrazoles Unsubstituted at Position 4 via Dialkylsulfates
A specific application of the pyrazolium route involves the use of dialkylsulfates, such as dimethylsulfate, to convert pyrazoles lacking a substituent at the C-4 position into pyrazolium-4-sulfonates. researchgate.net The reaction of 1,2-dimethylpyrazole with sulfur trioxide in acetonitrile, for example, yields 1,2-dimethylpyrazolium-4-sulfonate. researchgate.net This method highlights the conversion of a C-H bond directly to a C-SO₃⁻ bond in the activated pyrazolium system, providing an efficient synthesis of these zwitterionic compounds. researchgate.net
Table 2: Synthesis of Pyrazolium-4-sulfonates via Dialkylsulfates
| Starting Pyrazole | Reagents | Product | Citation |
|---|
Indirect Synthetic Pathways and Derivatization Approaches to this compound Derivatives
Indirect methods provide a versatile toolbox for accessing a wide array of substituted this compound derivatives. These strategies typically involve the initial construction of the N-phenylpyrazole scaffold, which is then followed by the introduction or modification of functional groups to yield the desired sulfonic acid derivatives.
Cyclocondensation Reactions for the Construction of N-Phenylpyrazole Scaffolds
Cyclocondensation is a cornerstone of pyrazole synthesis, most notably through the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely used method for creating polysubstituted pyrazoles. nih.gov This reaction involves the condensation of a β-diketone with a hydrazine, which can lead to two different regioisomers. nih.gov
The reaction of 1,3-dicarbonyl compounds with hydrazines is a straightforward approach to forming the pyrazole ring. nih.gov For instance, the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones yields two isomers, with the reaction showing high selectivity in favor of one isomer when conducted in N,N-dimethylacetamide under acidic conditions. nih.gov Similarly, the reaction of enaminodicketones with hydrazine derivatives like tert-butylhydrazine (B1221602) and carboxymethylhydrazine produces pyrazoles regiospecifically and in good yields. nih.gov
To overcome the challenge of accessing substituted hydrazines, in situ generation methods have been developed. One such method involves the copper-catalyzed coupling of arylboronic acids with a protected diimide, followed by deprotection and cyclocondensation with a 1,3-dicarbonyl compound in a one-pot process. nih.govbeilstein-journals.org This allows for the introduction of diverse functional groups at the N1 position of the pyrazole ring. beilstein-journals.org
Another approach involves the reaction of α,β-unsaturated ketones with hydrazines. For example, the condensation of an α,β-ethylenic ketone with p-(4-(tert-butyl)phenyl)hydrazine in the presence of copper triflate and an ionic liquid catalyst leads to the formation of a pyrazoline, which is then oxidized in situ to the corresponding 1,3,5-trisubstituted pyrazole. nih.gov
| Reactants | Reagents/Catalyst | Product | Yield | Reference |
| 1,3-Diketone, Hydrazine derivative | Acidic medium | Polysubstituted pyrazole | Good | nih.gov |
| Arylboronic acid, Di(Boc)diimide, 1,3-Dicarbonyl compound | Copper catalyst | 1-Arylpyrazole | Good to excellent | nih.govbeilstein-journals.org |
| α,β-Ethylenic ketone, p-(4-(tert-butyl)phenyl)hydrazine | Copper triflate, bmim | 1,3,5-Trisubstituted pyrazole | Not specified | nih.gov |
| Enaminodicketones, tert-Butylhydrazine/Carboxymethylhydrazine | Not specified | Pyrazoles | 74-94% | nih.gov |
| Phenylhydrazine, 2,4-pentanedione | Polyvinylsulfonic acid (PVSA) | 3,5-dimethyl-1-phenylpyrazole | High | researchgate.net |
Table 1: Examples of Cyclocondensation Reactions for N-Phenylpyrazole Synthesis
Utility of Multi-Component Reactions in the Synthesis of Substituted Pyrazoles
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted pyrazoles in a single step from three or more starting materials. longdom.orgacs.org These reactions are highly valued for their operational simplicity and ability to generate molecular diversity. longdom.org
A common strategy in MCRs for pyrazole synthesis is the in situ formation of a key intermediate that then undergoes cyclization. For example, a three-component reaction can involve the condensation of an aldehyde and tosylhydrazine to form a hydrazone, which then undergoes a cycloaddition with a terminal alkyne to produce a 3,5-disubstituted 1H-pyrazole. organic-chemistry.org
Another versatile three-component approach involves the reaction of enaminones, benzaldehyde, and hydrazine dihydrochloride (B599025) in water, which provides a green and efficient route to 1-H-pyrazole derivatives. longdom.org The use of water as a solvent and the simple experimental procedure make this an environmentally friendly method. longdom.org
Four-component reactions further expand the scope of pyrazole synthesis. One such reaction involves the combination of an aldehyde, malononitrile, hydrazine hydrate, and dimethyl but-2-ynedioate in an aqueous medium to form highly functionalized pyrazoles. ias.ac.in
The development of novel catalysts has also enhanced the utility of MCRs. For instance, a titanium imido complex can mediate the multicomponent oxidative coupling of alkynes, nitriles, and the Ti-imido complex itself to produce multisubstituted pyrazoles, avoiding the use of hazardous hydrazine reagents. acs.org
| Components | Catalyst/Conditions | Product Type | Key Features | Reference |
| Aldehyde, Tosylhydrazine, Terminal alkyne | One-pot | 3,5-Disubstituted 1H-pyrazole | Efficient, general procedure | organic-chemistry.org |
| Enaminone, Benzaldehyde, Hydrazine dihydrochloride | Water, Ammonium acetate | 1-H-Pyrazole derivative | Green, simple procedure | longdom.org |
| Aldehyde, Malononitrile, Hydrazine hydrate, Dimethyl but-2-ynedioate | Aqueous media, catalyst-free | Highly functionalized pyrazole | Green, four-component reaction | ias.ac.in |
| Alkyne, Nitrile, Ti imido complex | Oxidative coupling | Multisubstituted pyrazole | Avoids hydrazine reagents | acs.org |
| Aldehydes, Arylhydrazines, β-Diketones/β-Ketoesters | (TBA)2S2O8, solvent-free | Fully substituted pyrazole | High yield, regioselective | rsc.org |
Table 2: Overview of Multi-Component Reactions for Pyrazole Synthesis
Functional Group Interconversions on Pyrazole Systems Relevant to Sulfonic Acid Derivatives
Once the pyrazole ring is constructed, the introduction of a sulfonic acid group is a key step toward the target compound. This is typically achieved through electrophilic sulfonation or by converting other functional groups into a sulfonic acid moiety.
Direct sulfonation of a pyrazole can be accomplished using sulfonylating agents. For example, pyrazole reacts with oleum (H₂SO₄) to yield pyrazole-4-sulfonic acid. slideshare.netslideshare.net The sulfonation of 3,5-dimethyl-1H-pyrazole and 1,3,5-trimethyl-1H-pyrazole has been achieved using chlorosulfonic acid in chloroform, followed by treatment with thionyl chloride to yield the corresponding pyrazole-4-sulfonyl chlorides in high yield. nih.govacs.org These sulfonyl chlorides are versatile intermediates that can be converted to sulfonic acids or other sulfonamide derivatives. nih.gov It has been noted that using a mixture of chlorosulfonic acid and thionyl chloride can prevent the degradation of the sulfonyl chloride intermediate back to the sulfonic acid. acs.org
Another strategy involves the introduction of a sulfinyl group, which can then be oxidized. For example, pyrazole sulfoethers can be oxidized with hydrogen peroxide in acetic acid to produce the corresponding pyrazole sulfonyl derivatives. researchgate.net
Functionalization at the 4-position of the pyrazole ring can also be achieved through other reactions that can subsequently lead to a sulfonic acid group. For instance, halogenation at the 4-position with reagents like sulfuryl chloride or bromine in dioxane provides 4-halopyrazoles. slideshare.net These halogenated pyrazoles can then potentially undergo nucleophilic substitution or other coupling reactions to introduce a sulfur-containing functional group that can be converted to a sulfonic acid.
| Starting Material | Reagent(s) | Product | Key Observation | Reference |
| Pyrazole | Oleum (H₂SO₄) | Pyrazole-4-sulfonic acid | Direct sulfonation | slideshare.netslideshare.net |
| 3,5-Dimethyl-1H-pyrazole | 1. Chlorosulfonic acid, Chloroform; 2. Thionyl chloride | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | High yield (90%) | nih.gov |
| 1,3,5-Trimethyl-1H-pyrazole | 1. Chlorosulfonic acid, Chloroform; 2. Thionyl chloride | 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | High yield (90%) | nih.gov |
| Pyrazole sulfoether | Hydrogen peroxide, Acetic acid | Pyrazole sulfonyl derivative | Oxidation of sulfinyl group | researchgate.net |
| Pyrazole | Sulfuryl chloride or Bromine/Dioxane | 4-Halopyrazole | Halogenation at position 4 | slideshare.net |
Table 3: Functional Group Interconversions for Pyrazole Sulfonic Acid Derivatives
Chemical Reactivity and Derivatization Strategies of 1 Phenylpyrazole 4 Sulfonic Acid
Reactivity of the Sulfonic Acid Moiety
The sulfonic acid group is a strong electron-withdrawing group that significantly influences the reactivity of the 1-phenylpyrazole-4-sulfonic acid molecule. Its presence not only imparts acidity but also serves as a versatile handle for a variety of chemical transformations.
The acidic nature of the sulfonic acid moiety allows for the ready formation of sulfonate salts upon treatment with a suitable base. These bases can include metal hydroxides, carbonates, or amines. The resulting sulfonate salts often exhibit different solubility profiles compared to the parent sulfonic acid, which can be advantageous for purification or formulation purposes. For instance, the neutralization of benzene (B151609) sulfonic acids with agents like sodium sulfite, carbonate, or hydroxide (B78521) is a common practice to produce their corresponding salts. google.com
Furthermore, the presence of the basic nitrogen atoms in the pyrazole (B372694) ring and the acidic sulfonic acid group can lead to the formation of an internal zwitterionic species, also known as a mesomeric betaine. researchgate.net In this form, the sulfonic acid protonates one of the pyrazole nitrogens, resulting in a molecule with both a positive and a negative formal charge. The formation of such zwitterions can influence the compound's physical properties, such as melting point and solubility, as well as its reactivity in subsequent chemical reactions. researchgate.net The pyrazolium-4-sulfonate structure is an example of such a mesomeric betaine. researchgate.net
The sulfonic acid group can be converted into a more reactive sulfonyl halide, typically a sulfonyl chloride, which serves as a key intermediate for further derivatization. This transformation can be achieved using various chlorinating agents. A common method involves the use of chlorosulfonic acid, sometimes in combination with thionyl chloride in a solvent like chloroform (B151607), which has been shown to produce good yields of pyrazole sulfonyl chlorides. nih.gov Another approach involves reacting the corresponding sulfonic acid or its salt with reagents like phosphorus pentachloride or thionyl chloride in the presence of a dimethylformamide catalyst. google.com
Once formed, the pyrazole-4-sulfonyl chloride is a versatile precursor for the synthesis of a wide range of derivatives.
Sulfonamides: Reaction of the sulfonyl chloride with primary or secondary amines in the presence of a base, such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane, yields the corresponding sulfonamides. nih.gov This reaction is a cornerstone for the synthesis of many biologically active molecules. frontiersin.orgscielo.org.mx
Sulfonic Esters: While less common for this specific scaffold in the provided context, sulfonyl chlorides can generally react with alcohols to form sulfonic esters. This reaction provides another avenue for modifying the properties of the parent molecule. nih.govrsc.org
The synthesis of these derivatives is often straightforward and allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science. nih.govnih.gov
Electrophilic Aromatic Substitution on the Pyrazole Ring System
The pyrazole ring, while aromatic, exhibits distinct reactivity towards electrophilic substitution compared to benzene. The presence of two nitrogen atoms deactivates the ring towards electrophilic attack, but also directs incoming electrophiles to specific positions. The phenyl group at the 1-position and the sulfonic acid group at the 4-position further influence the regioselectivity of these reactions.
Electrophilic substitution on the pyrazole ring of 1-phenylpyrazole (B75819) derivatives typically occurs at the C4 position, which is the most electron-rich carbon. However, in this compound, this position is already occupied. Therefore, electrophilic attack would be directed to other available positions on the pyrazole or the phenyl ring. The specific outcome of such a reaction would depend on the nature of the electrophile and the reaction conditions. The functionalization of pyrazole rings is a key strategy for the synthesis of various derivatives with diverse applications. nih.govrsc.org
Halogenation of pyrazoles is a well-established transformation that typically occurs at the C4-position. researchgate.netbeilstein-archives.org Common halogenating agents include N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). researchgate.netbeilstein-archives.org
For 1-phenylpyrazoles, where the C4 position is unsubstituted, halogenation proceeds smoothly at this site. However, for this compound, the C4 position is blocked. In such cases, halogenation would be expected to occur at either the C3 or C5 positions of the pyrazole ring, or on the phenyl ring, depending on the directing effects of the substituents and the reaction conditions. Studies on related pyrazole systems have shown that direct C-H halogenation can be achieved under various conditions, including metal-free protocols. beilstein-archives.org
Nitration of pyrazoles is another important electrophilic substitution reaction. Typically, a mixture of nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺) as the active electrophile. nih.gov The nitration of N-unsubstituted pyrazoles often leads to the formation of N-nitro intermediates, which can then rearrange to C-nitropyrazoles, with the nitro group predominantly entering the C4 position. nih.gov
In the case of this compound, the C4 position is blocked. Nitration would therefore be expected to occur at other positions on the pyrazole ring or on the phenyl ring. The strong deactivating effect of the sulfonic acid group and the phenyl group's directing influence would play a crucial role in determining the regiochemical outcome. The nitration of aromatic compounds is a fundamental reaction in organic synthesis, providing access to nitro-substituted derivatives that can be further transformed into other functional groups, such as amines. libretexts.org
Reactivity of the Phenyl Substituent and Remote Functionalization
The reactivity of the phenyl substituent attached to the pyrazole ring in this compound is significantly influenced by the electronic interplay between the two aromatic systems and the reaction conditions employed. The pyrazole ring can act as either an activating or deactivating group towards electrophilic substitution on the phenyl ring, depending on the acidity of the reaction medium. This characteristic allows for strategic functionalization of the phenyl group, a key aspect of remote functionalization.
In strongly acidic media, the pyrazole ring undergoes protonation at the N2 position. This protonation results in the formation of a pyrazolium (B1228807) cation, which is a strongly deactivating group. This deactivation of the pyrazole nucleus directs electrophilic attack towards the phenyl ring. The pyrazolyl group, even when protonated, acts as an ortho-, para-director. However, considering the existing sulfonic acid group at the 4-position of the pyrazole, which is a meta-director on the phenyl ring, the substitution pattern on the phenyl ring will be a composite of these directing effects.
Conversely, under neutral or less acidic conditions, the pyrazole ring is not protonated and its lone pair of electrons can participate in resonance, leading to preferential electrophilic substitution at the C4-position of the pyrazole ring itself. cdnsciencepub.comrsc.org
Detailed research findings on the electrophilic substitution of 1-phenylpyrazole derivatives provide a clear indication of the reactivity patterns that can be expected for this compound.
Nitration: The nitration of 1-phenylpyrazole demonstrates the critical role of reaction conditions in determining the site of substitution. When 1-phenylpyrazole is treated with a mixture of nitric acid and sulfuric acid (mixed acids) at a low temperature, the primary product is 1-(p-nitrophenyl)pyrazole. cdnsciencepub.com This occurs because the strongly acidic conditions lead to the protonation of the pyrazole ring, deactivating it and favoring substitution on the phenyl ring at the para position. Further nitration can lead to dinitration, yielding 4-nitro-1-(p-nitrophenyl)pyrazole. cdnsciencepub.com In contrast, when the nitrating agent is acetyl nitrate (B79036) in acetic anhydride, nitration occurs selectively at the 4-position of the pyrazole ring. cdnsciencepub.com
Sulfonation: A similar dependence on reaction conditions is observed in the sulfonation of 1-phenylpyrazole. Treatment with oleum (B3057394) (fuming sulfuric acid), a very strong sulfonating agent, results in the sulfonation of the phenyl ring, predominantly at the para-position, to yield 1-(p-sulfophenyl)pyrazole. rsc.orgrsc.org However, using a milder sulfonating agent like chlorosulfuric acid in chloroform leads to the sulfonation of the pyrazole ring at the 4-position. rsc.orgrsc.org
These findings are summarized in the table below, illustrating how the choice of reagents and conditions can direct functionalization to the phenyl substituent. For this compound, the existing sulfonic acid group on the pyrazole ring would likely be introduced using a method that favors substitution on the pyrazole ring, such as using chlorosulfuric acid. Subsequent functionalization of the phenyl ring would then be directed by both the pyrazole-4-sulfonic acid moiety and the new incoming substituent.
Table 1: Electrophilic Substitution of 1-Phenylpyrazole Derivatives
| Reaction | Reagent and Conditions | Primary Product | Reference |
| Nitration | HNO₃ / H₂SO₄ | 1-(p-nitrophenyl)pyrazole | cdnsciencepub.com |
| Nitration | Acetyl nitrate / Acetic anhydride | 4-nitro-1-phenylpyrazole | cdnsciencepub.com |
| Sulfonation | Oleum | 1-(p-sulfophenyl)pyrazole | rsc.orgrsc.org |
| Sulfonation | Chlorosulfuric acid / Chloroform | This compound | rsc.orgrsc.org |
The principles of remote functionalization are thus effectively applied by manipulating the electronic character of the pyrazole ring through protonation. This strategy allows for the selective introduction of functional groups onto the phenyl ring, which is essential for the synthesis of a diverse range of derivatives with specific properties. The sulfonic acid group already present on the pyrazole ring in the title compound will further influence the regioselectivity of these reactions on the phenyl ring, typically directing incoming electrophiles to the meta position relative to the pyrazole substituent.
Advanced Spectroscopic and Structural Elucidation of 1 Phenylpyrazole 4 Sulfonic Acid Compounds
X-ray Crystallography for Definitive Molecular Geometry and Crystal Packing Analysis
The bond lengths within the 1-Phenylpyrazole-4-sulfonic acid framework are critical indicators of its electronic structure. The C-S bond connecting the pyrazole (B372694) ring to the sulfonic acid group is expected to have a length consistent with a single bond, influenced by the electronegativity of the sulfonyl group. In related sulfonamide structures, S-N bond lengths are reported to be around 1.628 Å, suggesting a strong bond with some degree of double bond character. researchgate.net The N-N bond within the pyrazole ring is a key feature. In pyrazole and its derivatives, this bond length is typically in the range that indicates it is a true non-delocalized single bond. researchgate.net This is a distinguishing feature when considering the aromaticity of the pyrazole ring.
| Bond | Expected Length (Å) | Notes |
| C4-S | ~1.77 | Typical C-S single bond length. |
| N1-N2 | ~1.35 | Characteristic of a single bond in a pyrazole ring. researchgate.net |
| C-N (pyrazole) | ~1.31-1.35 | Shorter than a typical C-N single bond, indicating electron delocalization within the ring. researchgate.net |
The relative orientation of the phenyl ring and the pyrazole ring, defined by the torsion angle, is a crucial conformational parameter. In substituted 1-phenylpyrazoles, the phenyl ring is often twisted out of the plane of the pyrazole ring due to steric hindrance with substituents on the pyrazole. The dihedral angles observed in similar structures can vary significantly, for instance, from 12.01° to 86.95° depending on the substitution pattern. ias.ac.in For this compound, a significant torsion angle is expected to minimize steric interactions between the phenyl ring and the sulfonic acid group at the 4-position of the pyrazole ring.
The sulfonic acid group is a strong hydrogen bond donor, and the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. Therefore, extensive intermolecular hydrogen bonding is expected to dominate the crystal packing of this compound. In the crystal structure of 2-phenyl benzimidazole-5-sulfonic acid, a related compound, the sulfonic acid protonates an imidazole (B134444) nitrogen, leading to a zwitterionic state and a complex hydrogen-bonding network involving lattice water molecules. nih.gov Similar interactions, such as N-H···O=S and O-H···N, are anticipated to form a robust supramolecular architecture in the solid state of this compound. researchgate.net
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
FTIR Spectroscopy: The Fourier-transform infrared (FTIR) spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. The sulfonic acid group will exhibit strong S=O stretching vibrations, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1180-1140 cm⁻¹ (symmetric). nih.gov The O-H stretching of the sulfonic acid will likely appear as a broad band in the 3000-2500 cm⁻¹ region. Aromatic C-H stretching from the phenyl ring is expected around 3100-3000 cm⁻¹, while C=C stretching vibrations of the aromatic and pyrazole rings will be observed in the 1600-1450 cm⁻¹ range. nist.govspectrabase.com The FTIR spectrum of the related compound 1-(4-Sulfophenyl)-4-(4-sulfophenylazo)-5-hydroxy-1H-pyrazole-3-carboxylic acid trisodium (B8492382) salt confirms the presence of strong sulfonate absorptions. chemicalbook.com
| Functional Group | Expected FTIR Absorption (cm⁻¹) |
| O-H (Sulfonic Acid) | 3000-2500 (broad) |
| C-H (Aromatic) | 3100-3000 |
| C=C (Aromatic/Pyrazole) | 1600-1450 |
| S=O (Asymmetric) | 1350-1300 |
| S=O (Symmetric) | 1180-1140 |
Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The symmetric vibrations of the phenyl ring are typically strong in Raman spectra. The S=O stretching vibrations are also Raman active. For sulfates, the symmetric stretching mode (ν1) of the SO₄²⁻ ion is a very strong and sharp band in the Raman spectrum, typically around 980 cm⁻¹. For sulfonic acids, a similar strong band for the symmetric SO₃ stretch is expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound will provide distinct signals for the protons on the pyrazole and phenyl rings. The protons on the pyrazole ring (at positions 3 and 5) are expected to appear as singlets, with their chemical shifts influenced by the electron-withdrawing sulfonic acid group. In 1-phenylpyrazole (B75819), the pyrazole protons H3, H4, and H5 appear at approximately 7.7, 6.5, and 8.2 ppm, respectively. researchgate.net The introduction of the sulfonic acid at C4 will significantly alter the chemical shift of the remaining pyrazole protons. The protons of the phenyl group will likely appear as a multiplet in the aromatic region (7.2-7.8 ppm). The acidic proton of the sulfonic acid group would likely be a broad singlet, or may exchange with residual water in the solvent, making it difficult to observe. For comparison, in calix nist.govarene sulfonic acid in DMSO-d6, the SO₃H proton appears as a broad signal.
| Proton Environment | Expected ¹H NMR Chemical Shift (ppm) |
| Pyrazole H3/H5 | 7.5-8.5 |
| Phenyl H | 7.2-7.8 |
| SO₃H | Variable, broad |
13C NMR Chemical Shift Analysis for Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful, non-destructive technique that provides invaluable information regarding the carbon framework of a molecule. By analyzing the chemical shifts (δ) of each carbon atom, researchers can deduce the electronic environment and connectivity within the molecule.
In the context of this compound, the 13C NMR spectrum is expected to exhibit distinct signals for each unique carbon atom in the phenyl and pyrazole rings. The position of these signals is influenced by the electron-withdrawing or electron-donating nature of the substituents. The sulfonic acid group at the C4 position of the pyrazole ring, being strongly electron-withdrawing, will significantly deshield the C4 carbon, causing its signal to appear at a lower field (higher ppm value). Conversely, the phenyl group attached to the nitrogen atom of the pyrazole ring will also influence the chemical shifts of the pyrazole carbons.
The analysis of pyrazole derivatives by 13C NMR has been a subject of several studies. researchgate.netnih.govcdnsciencepub.com Generally, the carbon atoms of the pyrazole ring show characteristic chemical shifts. For instance, in various pyrazole compounds, the carbon atoms of the pyrazole ring have been observed in specific regions of the spectrum. nih.gov The carbon atom situated between the two nitrogen atoms (C5) and the carbon atom adjacent to the substituted nitrogen (C3) often show distinct chemical shifts that are sensitive to the nature of the substituents. cdnsciencepub.com
For the phenyl ring, due to the symmetry of the 1-phenylpyrazole moiety, one would expect to see signals for the ipso-carbon (the carbon attached to the pyrazole nitrogen), two ortho-carbons, two meta-carbons, and one para-carbon, assuming free rotation around the C-N bond. docbrown.info However, restricted rotation could lead to more complex spectra.
A detailed analysis of the 13C NMR spectrum of this compound, supported by computational predictions and comparison with related structures, allows for the unambiguous assignment of each carbon signal, thereby confirming the carbon skeleton of the molecule.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyrazole C3 | ~140-150 |
| Pyrazole C4 | ~110-120 (deshielded by SO3H) |
| Pyrazole C5 | ~130-140 |
| Phenyl C1' (ipso) | ~135-145 |
| Phenyl C2'/C6' (ortho) | ~120-130 |
| Phenyl C3'/C5' (meta) | ~125-135 |
| Phenyl C4' (para) | ~120-130 |
Note: These are predicted values based on general ranges for similar structures and the expected electronic effects of the substituents. Actual experimental values may vary.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. nepjol.inforesearchgate.net For this compound, MS provides definitive confirmation of its molecular formula and offers clues to the connectivity of its constituent parts.
The molecular formula of this compound is C9H8N2O3S, which corresponds to a molecular weight of approximately 224.24 g/mol . In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]+ or a protonated molecule [M+H]+ would be expected around this mass-to-charge ratio (m/z).
The fragmentation of the molecular ion provides a "fingerprint" of the molecule. The fragmentation patterns of pyrazole derivatives have been studied, and they often involve characteristic losses of small, stable molecules. researchgate.net For this compound, key fragmentation pathways could include:
Loss of SO3: The sulfonic acid group can be lost as a neutral SO3 molecule (80 Da), leading to a fragment corresponding to 1-phenylpyrazole.
Loss of HSO3: A fragment resulting from the loss of the entire sulfonic acid group as HSO3 (81 Da) may also be observed.
Cleavage of the Phenyl Ring: Fragmentation of the phenyl ring can lead to characteristic losses of C2H2 (26 Da) or other small hydrocarbon fragments.
Ring Cleavage of the Pyrazole Moiety: The pyrazole ring itself can undergo cleavage, often involving the loss of N2 (28 Da) or HCN (27 Da).
The fragmentation of sulfonates, in general, often shows the loss of SO2. aaqr.org Aromatic azo compounds, which also contain a nitrogen-rich ring system, have shown that the molecular ion is often the most intense peak. researchgate.net
By carefully analyzing the m/z values of the fragment ions, a detailed picture of the molecule's structure can be constructed, corroborating the data obtained from other spectroscopic methods like NMR.
Table 2: Expected Key Fragmentation Ions for this compound in Mass Spectrometry
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]+ | C9H8N2O3S+ | ~224 |
| [M - SO3]+ | C9H8N2+ | ~144 |
| [M - HSO3]+ | C9H7N2+ | ~143 |
| [C6H5N2]+ | Phenyl-diazonium type ion | ~105 |
| [C6H5]+ | Phenyl cation | ~77 |
Note: The relative intensities of these fragments will depend on the ionization method and energy used in the mass spectrometer.
Computational Chemistry Approaches to 1 Phenylpyrazole 4 Sulfonic Acid Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine the optimized molecular geometry and to calculate various electronic properties and energetic parameters. nih.govmdpi.com For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP method with a suitable basis set like 6-311++G(d,p), have proven effective in predicting molecular structure and vibrational frequencies with high accuracy. asrjetsjournal.orgresearchgate.net These calculations form the foundation for understanding the molecule's reactivity, stability, and spectroscopic characteristics.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. jcsp.org.pk The HOMO acts as an electron donor, while the LUMO is the electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity and stability. nih.govnih.gov A small energy gap suggests that the molecule is more chemically reactive and can be easily excited. nih.gov
In pyrazole derivatives, the distribution of HOMO and LUMO orbitals often indicates potential pathways for charge transfer. jcsp.org.pk For instance, in some substituted pyrazoles, the HOMO is delocalized over the pyrazole and phenyl rings, while the LUMO is concentrated on specific moieties, indicating regions susceptible to nucleophilic or electrophilic attack. ajchem-a.comnih.gov DFT calculations allow for the visualization of these orbitals and the precise calculation of their energy levels. nih.gov The analysis of HOMO-LUMO profiles helps in understanding intramolecular charge transfer (ICT) processes and correlating electronic structure with biological or photophysical activity. nih.govnih.gov
Below is a table showing representative calculated HOMO, LUMO, and energy gap values for related pyrazole compounds, illustrating the typical energy ranges determined by DFT studies.
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Pyrazole-carboxamide Derivative 1 | -5.44 | -1.21 | 4.23 | jcsp.org.pk |
| Pyrazole-carboxamide Derivative 2 | -5.56 | -1.24 | 4.32 | jcsp.org.pk |
| Phenyl-pyrazole Derivative | -5.67 | -1.79 | 3.88 | jcsp.org.pk |
| Pyrazole-hydrazone Derivative 1 | - | - | 4.38 | nih.gov |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.57 | -2.09 | 4.48 | ajchem-a.com |
This table is for illustrative purposes, showing typical values for related heterocyclic compounds as direct data for 1-Phenylpyrazole-4-sulfonic acid is not available.
DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This computed spectrum can then be compared with experimental data. A high degree of correlation between the theoretical and experimental wavenumbers validates the accuracy of the computational model and the optimized geometry.
For pyrazole and phenyl ring systems, specific vibrational modes can be assigned with confidence. Aromatic C-H stretching vibrations typically appear in the 3000–3250 cm⁻¹ region, while C=C stretching modes are found between 1430 and 1625 cm⁻¹. mdpi.commdpi.com The vibrational frequencies calculated by DFT are often scaled by a factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and limitations of the theoretical method, leading to excellent agreement with experimental results. researchgate.net This correlative analysis allows for a detailed assignment of fundamental vibrational modes, including stretching, bending, and torsional motions within the molecule. mdpi.com
The following table presents a comparison of typical experimental and DFT-calculated vibrational frequencies for key functional groups found in phenylpyrazole structures.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Functional Group | Reference |
| C-H Stretching (Aromatic) | 3061 | 3062 | Phenyl Ring | |
| C-H Stretching (Aromatic) | 3120 | 3152 | Phenyl Ring | mdpi.com |
| C=C Stretching (Aromatic) | 1597 | 1580 | Phenyl Ring | |
| C-C Stretching (Aromatic) | 1574 | 1588 | Pyrazole/Phenyl | mdpi.com |
| Pyrazole Ring Deformation | 634 | 640 | Pyrazole Ring |
This table compiles representative data from studies on analogous compounds to illustrate the correlation between experimental and theoretical values.
Molecules with rotatable single bonds, such as the C-N bond between the phenyl and pyrazole rings in this compound, can exist in multiple spatial arrangements known as conformations. DFT calculations are used to perform conformational analysis by systematically rotating these bonds and calculating the potential energy at each step. This process generates a potential energy surface that reveals the most stable (lowest energy) conformations and the energy barriers for interconversion between them. nih.gov For similar bi-aryl systems, the planarity or twist angle between the two rings is a critical factor in determining stability and electronic properties. nih.gov The most stable conformer corresponds to the global minimum on the energy surface, representing the most likely structure of the molecule under normal conditions.
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions
While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a solution or interacts with other molecules. researchgate.net
For compounds like this compound, MD simulations can be used to study their stability in different solvent environments and to explore binding interactions with biological targets, such as proteins. nih.govresearchgate.net Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's conformation over time, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the molecule. researchgate.net These simulations are crucial for understanding how the molecule behaves in a dynamic, realistic environment, which is essential for applications in materials science and drug design. researchgate.net
Investigations into Intramolecular Charge Transfer (ICT) Phenomena and Photophysical Characteristics
Intramolecular Charge Transfer (ICT) is a process where an electron is redistributed from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. nih.govrsc.org In molecules like 1-phenylpyrazole (B75819) derivatives, the phenyl group can act as an electron donor and the pyrazole ring as an acceptor. This phenomenon gives rise to a dual fluorescence, with emission from both a locally excited (LE) state and a charge-transfer (ICT) state. nih.govnih.gov
Computational methods, particularly Time-Dependent DFT (TD-DFT), are used to study the electronic transitions and excited states involved in ICT. jcsp.org.pk These calculations can predict the energy levels of the LE and ICT states and help explain the photophysical characteristics, such as the shifts in fluorescence spectra in solvents of varying polarity. rsc.org The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can be analyzed using Natural Bond Orbital (NBO) analysis, which confirms the occurrence of ICT. nih.gov Understanding these photophysical properties is vital for the development of fluorescent probes, sensors, and other optical materials. rsc.org
Applications of 1 Phenylpyrazole 4 Sulfonic Acid and Its Derivatives in Chemical Science
Role as Ligands in Coordination Chemistry
The pyrazole (B372694) nucleus is a well-established building block in the design of ligands for transition metal complexes. researchgate.netresearchgate.net The presence of two adjacent nitrogen atoms—one basic (pyridinic) and one acidic (pyrrolic, N-H)—allows for diverse coordination behaviors. nih.gov The introduction of a phenyl group at the 1-position and a sulfonic acid group at the 4-position of the pyrazole ring further enhances its coordination versatility and introduces new functionalities.
The design of ligands based on the 1-phenylpyrazole (B75819) framework is a strategic approach to creating metal complexes with specific properties. The phenyl group can be modified to tune the steric and electronic properties of the ligand, while the pyrazole ring provides the primary coordination site. nih.gov The addition of a sulfonic acid group (-SO₃H) introduces a strongly acidic, water-soluble, and coordinating functional group.
The synthesis of metal complexes with such ligands typically involves the reaction of a metal salt with the pyrazole-based ligand in a suitable solvent. For instance, pyrazole derivatives have been successfully used to synthesize complexes with a wide range of transition metals, including platinum(IV), iridium(III), zinc(II), and copper(II). researchgate.netresearchgate.netrsc.org The synthesis of complexes with 1-phenylpyrazole-4-sulfonic acid would follow similar principles, with the sulfonate group (–SO₃⁻) offering an additional or alternative coordination site. The design strategy often aims to create polydentate ligands that can form stable chelate rings with the metal ion, leading to robust complexes. nih.govrsc.org For example, functionalizing the phenyl group or other positions on the pyrazole ring can lead to asymmetric ligands capable of forming mixed-metal polynuclear complexes. rsc.org
Table 1: Examples of Metal Complexes with Phenylpyrazole-Derived Ligands
| Metal Ion | Ligand Type | Resulting Complex Type | Reference |
|---|---|---|---|
| Platinum(IV) | 1-Phenyl-1H-pyrazole | Cationic [Pt(ppz)₂(N^N)]²⁺ complexes | researchgate.net |
| Iridium(III) | 1-Phenyl-1H-pyrazole | Cationic [Ir(C^N)₂(N^N)]⁺ complexes | researchgate.net |
| Iron(II)/Nickel(II) | Asymmetric imine ligand from 4-phenyl-1H-pyrazole | Heterometallic tetranuclear FeII(NiIIL₂)₃₂ | rsc.org |
This table illustrates the diversity of complexes that can be formed using the phenylpyrazole scaffold. The introduction of a sulfonic acid group would further expand these possibilities.
Pyrazole-derived ligands can coordinate to metal centers in several ways. researchgate.netuninsubria.it The neutral pyrazole can act as a monodentate ligand through its sp²-hybridized nitrogen atom. Upon deprotonation, the resulting pyrazolate anion is an excellent bridging ligand, capable of linking two metal centers in an exo-bidentate fashion. uninsubria.it
The sulfonate group introduces another dimension to the coordination chemistry. The sulfonate ion (R-SO₃⁻) can act as a ligand itself, coordinating to a metal ion through one or more of its oxygen atoms. Research on sulfonate-containing ligands, such as sulfobenzoic acids, shows a delicate balance between direct coordination to the metal ion and participation in hydrogen bonding networks. rsc.org In complexes with this compound, the coordination could occur exclusively through the pyrazole nitrogen, exclusively through the sulfonate oxygen atoms, or in a bridging or chelating manner involving both moieties. The specific coordination mode would depend on factors like the metal ion's identity, the reaction conditions, and the presence of other competing ligands. rsc.org This dual functionality makes it a candidate for building one-, two-, or three-dimensional coordination polymers.
Catalytic Applications in Organic Transformations
The sulfonic acid group is a strong Brønsted acid, making this compound a promising candidate for acid catalysis. Its applications are particularly relevant in the context of green chemistry, where solid, recyclable acid catalysts are highly sought after.
Brønsted acids are fundamental catalysts for a vast array of organic reactions, including esterifications, alkylations, and condensation reactions. nih.govmdpi.com Sulfonic acids, both in homogeneous and heterogeneous forms, are widely used for this purpose due to their high acidity and stability. nih.gov For example, polyvinylsulfonic acid has been employed as an effective Brønsted acid catalyst for the synthesis of pyrazole derivatives. researchgate.net Similarly, 4-(succinimido)-1-butane sulfonic acid has been used to catalyze the synthesis of bis(1H-pyrazol-5-ol)s. researchgate.net
This compound can function as a molecular Brønsted acid catalyst. Its acidic proton can activate electrophiles, such as carbonyl groups, facilitating nucleophilic attack and promoting reactions like the synthesis of pyranopyrazoles and other heterocyclic systems. researchgate.net The presence of the pyrazole and phenyl groups might also influence the catalyst's solubility and interaction with substrates compared to simpler sulfonic acids like p-toluenesulfonic acid.
A significant advantage of the sulfonic acid moiety is its suitability for creating heterogeneous catalysts. By immobilizing the sulfonic acid-containing molecule onto a solid support, a recyclable catalyst can be developed, simplifying product purification and reducing waste. nih.govmdpi.com This approach has been successfully demonstrated by functionalizing various materials with sulfonic acid groups:
Silica (B1680970): Mesoporous silica nanoparticles functionalized with sulfonic acid groups have shown high catalytic activity and can be recycled multiple times without significant loss of performance. nih.gov
Zeolites: Sulfonic acid-functionalized nano-zeolites serve as efficient, reusable Brønsted acid nanocatalysts. rsc.org
Polymers: Polymeric supports, such as polyvinyl pyridinium, can be sulfonated to create solid acid catalysts. mdpi.com
Carbon Materials: Sulfonated carbon fibers derived from biomass have been used as recyclable solid acid catalysts. rsc.org
This compound is an ideal candidate for such applications. It could be covalently attached to a solid support (e.g., silica, polymer resin) through its phenyl ring or pyrazole nitrogen, creating a robust, heterogeneous catalyst where the sulfonic acid group provides the active catalytic site. Such a system would combine the benefits of high catalytic activity with ease of separation and reuse, aligning with the principles of sustainable chemistry. mdpi.comrsc.org
Table 2: Performance of Heterogeneous Sulfonic Acid Catalysts in Organic Reactions
| Catalyst Support | Reaction Type | Key Finding | Reference |
|---|---|---|---|
| Mesoporous Silica | Friedel–Crafts Alkylation | Catalyst reusable for up to eight cycles with high efficiency. | nih.gov |
| MIL-101 (MOF) | Esterification | Catalyst prepared by one-pot synthesis showed high activity and could be reused five times without loss of activity. | rsc.org |
| Waste Newspaper Carbon | Cellulose Hydrolysis | Recyclable catalyst remained stable for five cycles. | rsc.org |
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. mdpi.com This approach enhances chemical efficiency by reducing the number of synthetic steps, saving time, and minimizing waste. Acid catalysts are frequently employed to facilitate MCRs.
The Brønsted acidity of this compound makes it an excellent catalyst for MCRs. It can be used to promote the synthesis of various heterocyclic scaffolds, such as pyranopyrazoles, which are often formed through a four-component reaction of an aldehyde, malononitrile, a hydrazine (B178648), and a β-ketoester. researchgate.net In these reactions, the sulfonic acid catalyst activates the aldehyde carbonyl group, facilitating a Knoevenagel condensation, and promotes subsequent cyclization and dehydration steps. mdpi.com The use of a water-tolerant, solid-supported version of this compound could make these MCRs even more environmentally benign. researchgate.netrsc.org
Synthesis of Complex Organic Architectures and Function-Oriented Derivatives (as chemical synthons or building blocks)
This compound and its related derivatives serve as valuable synthons, or building blocks, in the construction of more complex organic molecules. Their inherent chemical functionalities allow them to be strategically incorporated into larger molecular frameworks, leading to the development of function-oriented derivatives, particularly in the field of dye chemistry. The pyrazole ring system, substituted with a phenyl group, provides a stable and versatile scaffold that can be readily functionalized.
The primary route for integrating these pyrazole derivatives into larger structures is through azo coupling reactions. In this type of reaction, a diazonium salt acts as an electrophile and attacks an activated aromatic compound, which serves as a nucleophile or "coupling component." wikipedia.org This process results in the formation of an azo compound, characterized by a nitrogen-nitrogen double bond (–N=N–), which often imparts vibrant color to the molecule. wikipedia.orgcuhk.edu.hk
Research has demonstrated the utility of phenylpyrazole derivatives as effective coupling components in the synthesis of azo dyes. These dyes are significant in various industries due to their bright colors and stability. wikipedia.org The specific properties of the resulting dye, such as its color, water-solubility, and affinity for different fabrics, are determined by the chemical nature of the aromatic groups on either side of the azo linkage. cuhk.edu.hk
For instance, derivatives of 1-phenylpyrazole can be utilized to create a range of dyestuffs. A notable example involves the use of 1-phenyl-3-methyl-5-aminopyrazole in the synthesis of azo dyes. In a typical procedure, the aminopyrazole is diazotized and then coupled with another aromatic compound to produce the final dye molecule. google.com This approach highlights how the phenylpyrazole core acts as a foundational unit upon which more complex and functional structures are built.
The following tables detail examples of complex organic architectures derived from phenylpyrazole-based synthons, showcasing their role in creating functional dyes.
Table 1: Examples of Complex Organic Architectures via Azo Coupling
| Diazo Component | Coupling Component | Resulting Azo Dye Structure (General) | Application/Properties |
| Diazotized Amines | 1-Phenyl-3-methyl-5-aminopyrazole | Aryl-N=N-Pyrazole | Dyestuffs for natural polyamides (e.g., wool) and nylons. google.com |
| Diazotized Sulfonic Acid-Based Amines | 4-hydroxyl-1-methyl-2-(1H)-quinolone | Sulfonated Aryl-N=N-Quinolone | Heterocyclic acid dyes. nih.gov |
| Benzenediazonium chloride | Phenol | Benzene-N=N-Phenol | Yellow-orange azo compound (Solvent Yellow 7). wikipedia.org |
| 4-Aminophenol (diazotized) | Naphthalen-2-ol | Hydroxyphenyl-N=N-Naphthol | Azo dye with intense color. cuhk.edu.hk |
Table 2: Function-Oriented Phenylpyrazole Derivatives
| Base Compound | Reactant(s) | Resulting Derivative | Function/Significance |
| 1-Phenyl-3-methyl-5-aminopyrazole | Diazotized mixture, Sodium Acetate | Greenish-yellow azo dye | Exceptional lightfastness and wetfastness on nylon or wool. google.com |
| 2,6-bis(2-hydroxyethylamino)-3-cyano-4-methylpyridine | Diazotized mixture, Sodium Acetate | Yellow powder dye | Dyes nylon fibers in yellow hues with very good lightfastness and wetfastness. google.com |
| Pyrazole-derived aldehydes | Various anilines | 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | Potent antibacterial agents. nih.gov |
| Phenothiazine | Sulfadiazine / Sulfathiazole | Phenothiazine-based fluorescent dyes (PTZ-1, PTZ-2) | Aggregation-induced emission and antibacterial properties. nih.gov |
The versatility of the phenylpyrazole scaffold is not limited to dyes. The pyrazole nucleus is a cornerstone in medicinal chemistry, with several recently approved drugs containing this moiety. nih.gov By modifying the functional groups attached to the pyrazole ring, researchers can synthesize libraries of compounds with a wide range of biological activities, demonstrating the power of this chemical synthon in the development of complex, function-oriented molecules.
Future Directions and Emerging Research Avenues for 1 Phenylpyrazole 4 Sulfonic Acid Research
Exploration of Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards environmentally benign processes has profound implications for the synthesis of 1-Phenylpyrazole-4-sulfonic acid and its derivatives. nih.govresearchgate.net Future research will undoubtedly prioritize the development of "green" synthetic routes that are not only efficient and high-yielding but also adhere to the principles of sustainability, such as being operationally simple, atom-economical, and environmentally friendly. nih.govresearchgate.net
Key areas of exploration in green synthesis are expected to include:
Alternative Energy Sources: Microwave irradiation and ultrasonication are emerging as powerful tools in organic synthesis. researchgate.netmdpi.com These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net Investigating their application in the synthesis of this compound could lead to more sustainable manufacturing processes.
Green Solvents: The use of hazardous organic solvents is a major environmental concern. nih.govcitedrive.com Research into utilizing greener alternatives such as water, ionic liquids, or solvent-free reaction conditions is a critical future direction. researchgate.netdntb.gov.ua For instance, multicomponent reactions in aqueous media have shown significant promise for synthesizing pyrazole (B372694) derivatives with high yields and short reaction times. researchgate.net
Catalyst-Free and Metal-Free Reactions: The development of synthetic protocols that avoid the use of heavy metal catalysts is a significant goal in green chemistry. researchgate.net Exploring catalyst-free condensation reactions or employing organocatalysts could offer more sustainable pathways to this compound.
Development of Advanced Catalytic Systems with Enhanced Selectivity and Efficiency
The inherent properties of this compound, particularly the presence of both an acidic sulfonic acid group and a coordinating pyrazole ring, make it a promising candidate for use in catalysis. mdpi.com Future research is likely to focus on harnessing these features to develop novel and highly efficient catalytic systems.
Potential avenues for research include:
Heterogeneous Catalysis: The immobilization of this compound onto solid supports, such as silica (B1680970) or magnetic nanoparticles, could lead to the development of robust and recyclable heterogeneous catalysts. mdpi.com These solid acid catalysts offer significant advantages over their homogeneous counterparts, including ease of separation and reuse, which are crucial for industrial applications. mdpi.com
Asymmetric Catalysis: The development of chiral derivatives of this compound could open doors to their use as ligands in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and other fine chemicals.
Integration into Novel Functional Materials
The unique combination of a stable aromatic pyrazole core and a highly polar sulfonic acid group suggests that this compound could be a valuable building block for a variety of functional materials.
Emerging research in this area may focus on:
Proton-Conducting Membranes: The sulfonic acid moiety is a well-known proton conductor. This property could be leveraged to incorporate this compound into novel polymer membranes for applications in fuel cells and other electrochemical devices.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyrazole ring is an excellent ligand for metal ions. researchgate.net This allows for the construction of coordination polymers and MOFs with potentially interesting catalytic, sensing, or gas storage properties. The sulfonic acid group could further functionalize these materials, imparting properties such as ion exchange capabilities.
Organic Dyes and Sensors: The pyrazole scaffold is a component of many dyes and fluorescent molecules. mdpi.com By modifying the substituents on the phenyl and pyrazole rings, it may be possible to tune the photophysical properties of this compound derivatives for applications as sensors or in optoelectronic devices.
Computational Design and Prediction of Novel Derivatives with Tailored Chemical Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. eurasianjournals.com For this compound, computational methods can accelerate the discovery of new derivatives with desired functionalities.
Future computational studies are likely to involve:
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. eurasianjournals.comresearchgate.net This can provide valuable insights into reaction mechanisms and guide the design of new catalysts and materials.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be employed to establish relationships between the molecular structure of pyrazole derivatives and their biological or chemical activity. nih.gov This can aid in the design of new compounds with enhanced performance for specific applications.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound and its derivatives interact with other molecules, such as substrates in a catalytic reaction or ions in a proton-conducting membrane. eurasianjournals.com
Investigation of Unexplored Reactivity Pathways of the Sulfonic Acid-Pyrazole Conjugate
The interplay between the sulfonic acid and pyrazole moieties in this compound could lead to novel and unexpected chemical reactivity. A deeper exploration of these pathways could uncover new synthetic methodologies and applications.
Areas ripe for investigation include:
Electrophilic and Nucleophilic Aromatic Substitution: A systematic study of the regioselectivity of electrophilic and nucleophilic substitution reactions on the phenyl and pyrazole rings could reveal new ways to functionalize the molecule. mdpi.comnumberanalytics.com
Reactions Involving the Sulfonic Acid Group: The sulfonic acid group can participate in a variety of reactions, such as conversion to sulfonyl chlorides, sulfonamides, and sulfonate esters. Exploring these transformations could lead to a wide range of new derivatives with diverse properties.
Ring-Opening and Rearrangement Reactions: Investigating the behavior of the pyrazole ring under harsh reaction conditions could lead to the discovery of novel rearrangement or ring-opening reactions, providing access to new heterocyclic scaffolds. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
